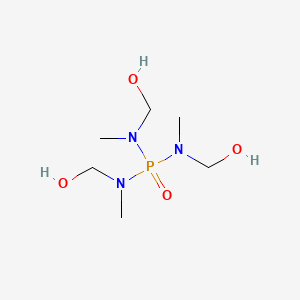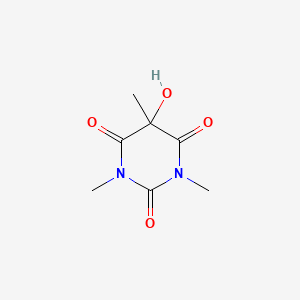
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- is a derivative of pyrimidinetrione, a class of compounds known for their diverse applications in medicinal chemistry and material science. This compound features a pyrimidine ring with three keto groups and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as urea and malonic acid derivatives.
Cyclization Reaction: The starting materials undergo a cyclization reaction under acidic or basic conditions to form the pyrimidine ring.
Methylation: The methyl groups at the 1, 3, and 5 positions are introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Functionalized pyrimidinetrione derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA/RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barbituric Acid: A well-known pyrimidinetrione derivative with sedative and hypnotic properties.
Thiobarbituric Acid: Similar structure with a sulfur atom replacing one of the oxygen atoms, used in various chemical assays.
Alloxan: Another pyrimidinetrione derivative known for its use in diabetes research.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidinetrione derivatives.
Eigenschaften
CAS-Nummer |
23450-35-3 |
|---|---|
Molekularformel |
C7H10N2O4 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
5-hydroxy-1,3,5-trimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H10N2O4/c1-7(13)4(10)8(2)6(12)9(3)5(7)11/h13H,1-3H3 |
InChI-Schlüssel |
AHURIJUSYNNJFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N(C1=O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
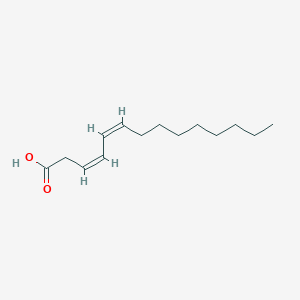
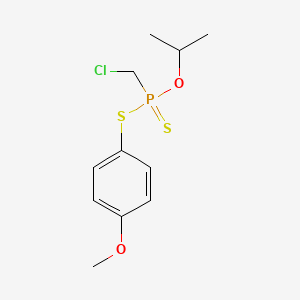
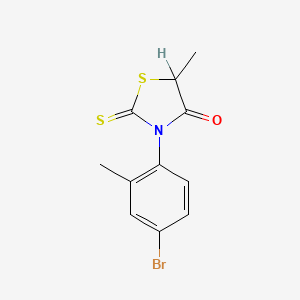
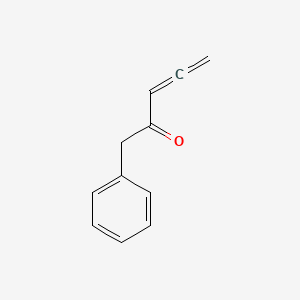
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)
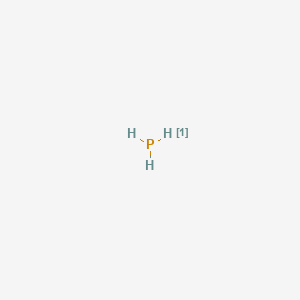

![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)


